3-Nitrobenzene-1-carbothioamide

Übersicht

Beschreibung

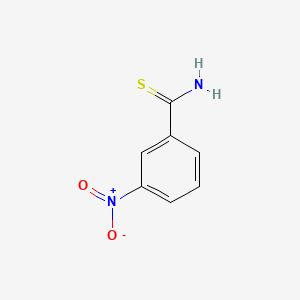

3-Nitrobenzene-1-carbothioamide: is an organic compound with the molecular formula C7H6N2O2S It is characterized by the presence of a nitro group (-NO2) and a carbothioamide group (-CSNH2) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrobenzene-1-carbothioamide can be synthesized through several methods. One common approach involves the nitration of benzene derivatives followed by the introduction of the carbothioamide group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the carbothioamide group can be achieved through reactions with thiourea or related compounds under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The carbothioamide group can be oxidized to form sulfonyl derivatives under strong oxidizing conditions

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.

Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide

Major Products:

Reduction: 3-Aminobenzene-1-carbothioamide.

Substitution: Various substituted nitrobenzene derivatives.

Oxidation: Sulfonyl derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Nitrobenzene-1-carbothioamide has been investigated for its potential as an antibacterial agent. A study highlighted that derivatives of nitrothiophene carboxamides, which share structural similarities with this compound, demonstrated significant antibacterial activity against various strains of E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by bacterial nitroreductases, suggesting that compounds like this compound could be optimized for similar applications.

Case Study: Antibacterial Activity

A phenotypic screening cascade was employed to evaluate the antibacterial properties of nitrothiophene carboxamide derivatives. The study revealed that these compounds are prodrugs requiring specific activation within bacterial cells to exhibit their bactericidal effects. The identification of effective compounds was facilitated through structure-based design algorithms, indicating a promising direction for future research involving this compound derivatives.

Coordination Chemistry

The compound has also been utilized in coordination chemistry, particularly in the formation of metal complexes. Transition metal complexes of thiosemicarbazides and thiocarbohydrazides have shown enhanced biological activities, including antimalarial and cytotoxic properties against cancer cell lines . Research indicates that this compound can act as a ligand in these metal complexes, potentially leading to novel therapeutic agents.

| Complex Type | Metal Ion | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Thiosemicarbazone | Ni(II) | Antimalarial activity | 23.79 |

| Thiocarbohydrazone | Pt(II) | Cytotoxicity against HCT116 cells | 0.69 |

| Mixed Ligand Complex | Cu(II) | Enhanced antibacterial activity | 2.29 |

Analytical Chemistry Applications

In analytical chemistry, this compound has been employed as a derivatizing agent for the analysis of various compounds. A recent study demonstrated its effectiveness in the derivatization of N-acyl glycines, facilitating simpler sample preparation procedures without the need for high temperatures . This method enhances the monitoring of pathological changes related to diseases, showcasing its utility in clinical applications.

Case Study: Derivatization Methodology

The derivatization strategy using 3-nitrophenylhydrazine (a derivative of this compound) allowed for comprehensive analysis in mouse models of obesity and diabetes. The results indicated significant differences in urinary excretion profiles between diabetic and non-diabetic mice, underscoring the potential clinical relevance of this approach.

Toxicological Considerations

While exploring the applications of this compound, it is essential to note its toxicological profile. The compound is classified as harmful if swallowed and can cause skin irritation . Therefore, safety assessments are crucial when considering its use in research and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-nitrobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbothioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

4-Methoxythiobenzamide: Similar in structure but with a methoxy group instead of a nitro group.

Thioacetamide: Contains a thiocarbonyl group but lacks the aromatic ring.

Dithiooxamide: Contains two thiocarbonyl groups but lacks the nitro group

Uniqueness: 3-Nitrobenzene-1-carbothioamide is unique due to the presence of both a nitro group and a carbothioamide group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biologische Aktivität

3-Nitrobenzene-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, also known as 3-nitrophenyl thiourea, features a nitro group attached to a benzene ring and a carbothioamide functional group. The presence of the nitro group significantly influences its biological properties.

1. Antioxidant Activity

Research indicates that thiosemicarbazone derivatives, including those related to this compound, exhibit notable antioxidant properties. A study demonstrated that certain derivatives could scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

2. Enzyme Inhibition

One of the prominent biological activities of this compound is its inhibition of specific enzymes such as tyrosinase. Tyrosinase is crucial in melanin production and is a target for skin whitening agents. The compound has shown potential as a tyrosinase inhibitor with significant potency, which may help in developing treatments for hyperpigmentation disorders .

3. Antimicrobial Activity

Thiosemicarbazones have been reported to possess antimicrobial properties. In vitro studies have indicated that this compound derivatives can inhibit the growth of various bacterial strains, suggesting their potential utility in treating infections .

Case Study 1: Tyrosinase Inhibition

In a comparative study on the inhibition of tyrosinase activity by various thiosemicarbazones, this compound was evaluated alongside other compounds. It exhibited an IC50 value comparable to established inhibitors, indicating its potential as a lead compound for further development in cosmetic applications aimed at skin lightening .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiosemicarbazone derivatives were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds derived from this compound had significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating their effectiveness .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-nitrobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQCHDWHHGEXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506244 | |

| Record name | 3-Nitrobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70102-34-0 | |

| Record name | 3-Nitrobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.